

FR901465: An In-depth Technical Guide on its Effects on pre-mRNA Splicing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	FR901465
Cat. No.:	B1674043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 and its structural analogs are potent natural product inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By targeting the SF3B1 (Splicing Factor 3b Subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP), these compounds induce widespread disruption of mRNA maturation, leading to cell cycle arrest, apoptosis, and potent antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of **FR901465**, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. While much of the detailed quantitative data comes from its close and more extensively studied analogs, FR901464 and Spliceostatin A, the information presented here is considered highly representative of **FR901465**'s activity due to their shared pharmacophore.

Mechanism of Action: Targeting the Spliceosome

FR901465 exerts its biological effects by directly binding to the SF3B1 protein, a core component of the spliceosome's U2 snRNP. This interaction inhibits the splicing process at an early stage.^[1] The spliceosome is a dynamic molecular machine that removes non-coding introns from pre-mRNA and ligates the coding exons to produce mature mRNA.

The binding of **FR901465** to SF3B1 is thought to lock the spliceosome in an inactive conformation, preventing the stable association of the U2 snRNP with the branch point

sequence (BPS) of the pre-mRNA.[\[2\]](#) This stalls spliceosome assembly at the A complex, leading to an accumulation of unspliced pre-mRNA transcripts.[\[3\]](#) This disruption of splicing has several downstream consequences:

- Modulation of Alternative Splicing: Inhibition of SF3B1 can alter the splicing patterns of numerous genes, leading to the production of aberrant protein isoforms or the degradation of transcripts through nonsense-mediated decay.
- Cell Cycle Arrest: The disruption of the splicing of key cell cycle regulators leads to arrest at the G1 and G2/M phases of the cell cycle.[\[4\]](#)
- Induction of Apoptosis: Altered splicing of anti-apoptotic proteins, such as MCL-1 and BCL2L1, sensitizes cancer cells to programmed cell death.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of **FR901465** and its close analogs, FR901464 and Spliceostatin A.

Compound	Assay	Cell Line / System	IC50 / GI50 / T/C Value	Reference
FR901465	Antitumor Activity	P388 Leukemia (in vivo)	T/C = 127%	[4]
FR901464	Antitumor Activity	P388 Leukemia (in vivo)	T/C = 145%	[4]
Antitumor Activity	A549 Lung Adenocarcinoma (in vivo)	Effective Dose Range	[4]	
Cytotoxicity	HCT116	0.31 ng/mL	[5]	
Cytotoxicity	DLD1	0.71 ng/mL	[5]	
Cytotoxicity	Human Fibroblasts	0.18 ng/mL	[5]	
In Vitro Splicing Inhibition	HeLa Nuclear Extract	~0.05 μM	[6][7]	
Spliceostatin A	In Vitro Splicing Inhibition	HeLa Nuclear Extract	0.01 μM	[6]
Cytotoxicity	Multiple Cancer Lines	0.6 to 3.4 nM	[6]	

Experimental Protocols

In Vitro Splicing Assay

This assay is used to directly measure the inhibitory effect of **FR901465** on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

- HeLa cell nuclear extract (prepared as described in [8][9])
- 32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

- **FR901465** (or analog) dissolved in DMSO
- Splicing reaction buffer (containing ATP, MgCl₂, and other necessary components)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Denaturing polyacrylamide gel

Procedure:

- Thaw HeLa nuclear extract on ice.
- Set up splicing reactions in microcentrifuge tubes on ice. A typical 25 μL reaction includes:
 - 12.5 μL HeLa nuclear extract
 - 1 μL 32P-labeled pre-mRNA (~20 fmol)
 - 2.5 μL 10x splicing buffer
 - **FR901465** at desired concentrations (or DMSO for control)
 - Nuclease-free water to 25 μL
- Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
- Stop the reactions by adding 150 μL of proteinase K buffer and 10 μg of proteinase K.
- Incubate at 37°C for 30 minutes to digest proteins.
- Extract RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
- Resuspend the RNA pellet in formamide loading dye.

- Analyze the splicing products (pre-mRNA, mRNA, lariat intermediate, and free lariat) by denaturing polyacrylamide gel electrophoresis and autoradiography.
- Quantify the band intensities to determine the percentage of splicing inhibition.

Analysis of Spliceosome Assembly by Native Gel Electrophoresis

This method is used to visualize the effect of **FR901465** on the assembly of spliceosome complexes.

Materials:

- HeLa cell nuclear extract
- 32P-labeled pre-mRNA substrate
- **FR901465** (or analog) dissolved in DMSO
- Splicing reaction buffer
- Native agarose or polyacrylamide gel
- Gel loading buffer (with or without heparin)

Procedure:

- Set up splicing reactions as described in the in vitro splicing assay protocol.
- Incubate reactions at 30°C for a specified time to allow for spliceosome complex formation (e.g., 30 minutes).
- Add native gel loading buffer. Heparin can be included to dissociate non-specific RNA-protein interactions.
- Load the samples onto a native agarose or polyacrylamide gel.

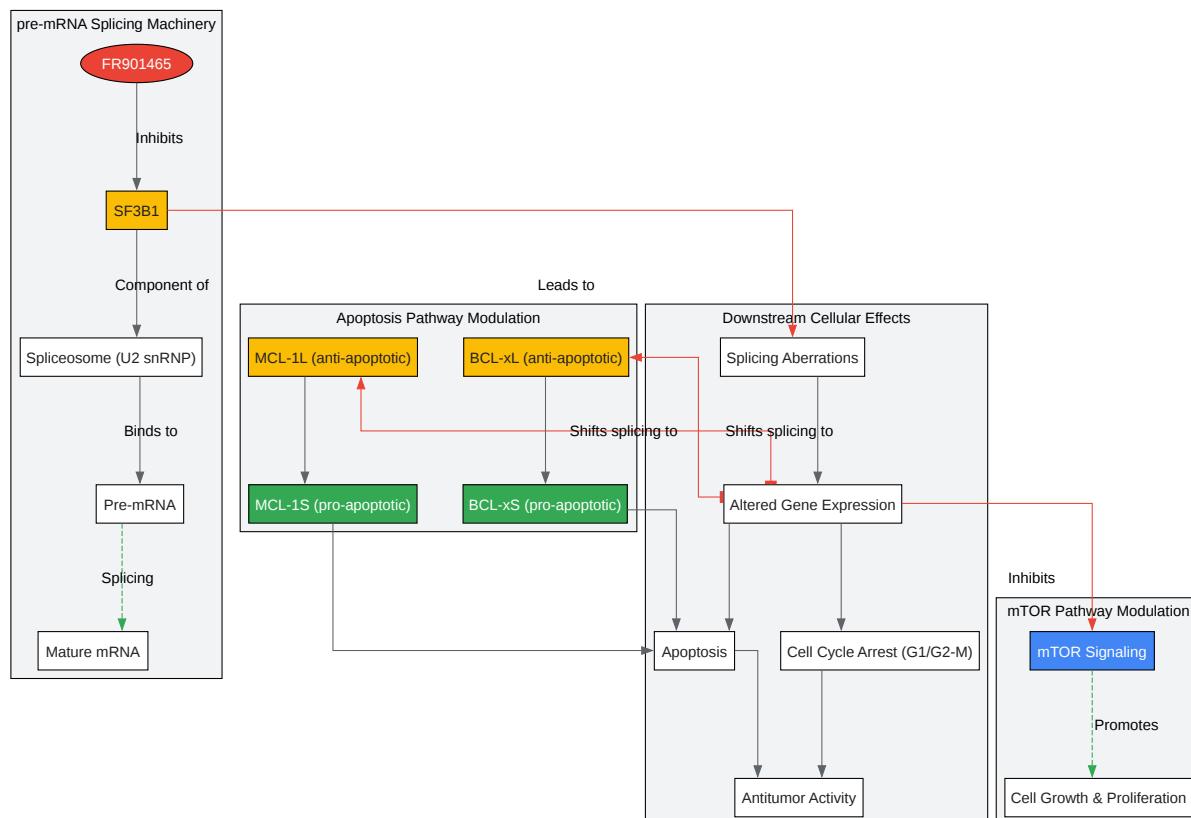
- Perform electrophoresis at 4°C to separate the different spliceosome complexes (H, E, A, B, and C complexes).
- Dry the gel and visualize the radiolabeled complexes by autoradiography.
- Observe the accumulation of the A complex and the reduction of later complexes in the presence of **FR901465**.^{[10][11]}

RT-qPCR to Analyze Alternative Splicing

This technique quantifies changes in the abundance of specific splice variants in cells treated with **FR901465**.

Materials:

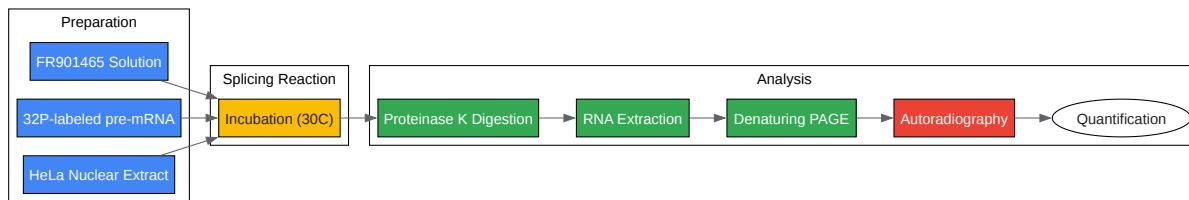
- Cancer cell lines of interest
- **FR901465**
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR master mix
- Primers specific for different splice isoforms of a target gene (e.g., MCL-1, BCL2L1)


Procedure:

- Culture cancer cells to the desired confluence.
- Treat cells with various concentrations of **FR901465** (and a DMSO control) for a specified time (e.g., 24 hours).
- Isolate total RNA from the cells.
- Synthesize cDNA from the RNA using reverse transcriptase.

- Perform qPCR using primers that specifically amplify the different splice variants of the target gene.
- Analyze the qPCR data to determine the relative expression levels of each splice isoform. A common method is the $\Delta\Delta Ct$ method, normalizing to a housekeeping gene.
- Calculate the ratio of the different splice variants to assess the effect of **FR901465** on alternative splicing.

Visualizations of Pathways and Workflows Signaling Pathways Modulated by **FR901465**

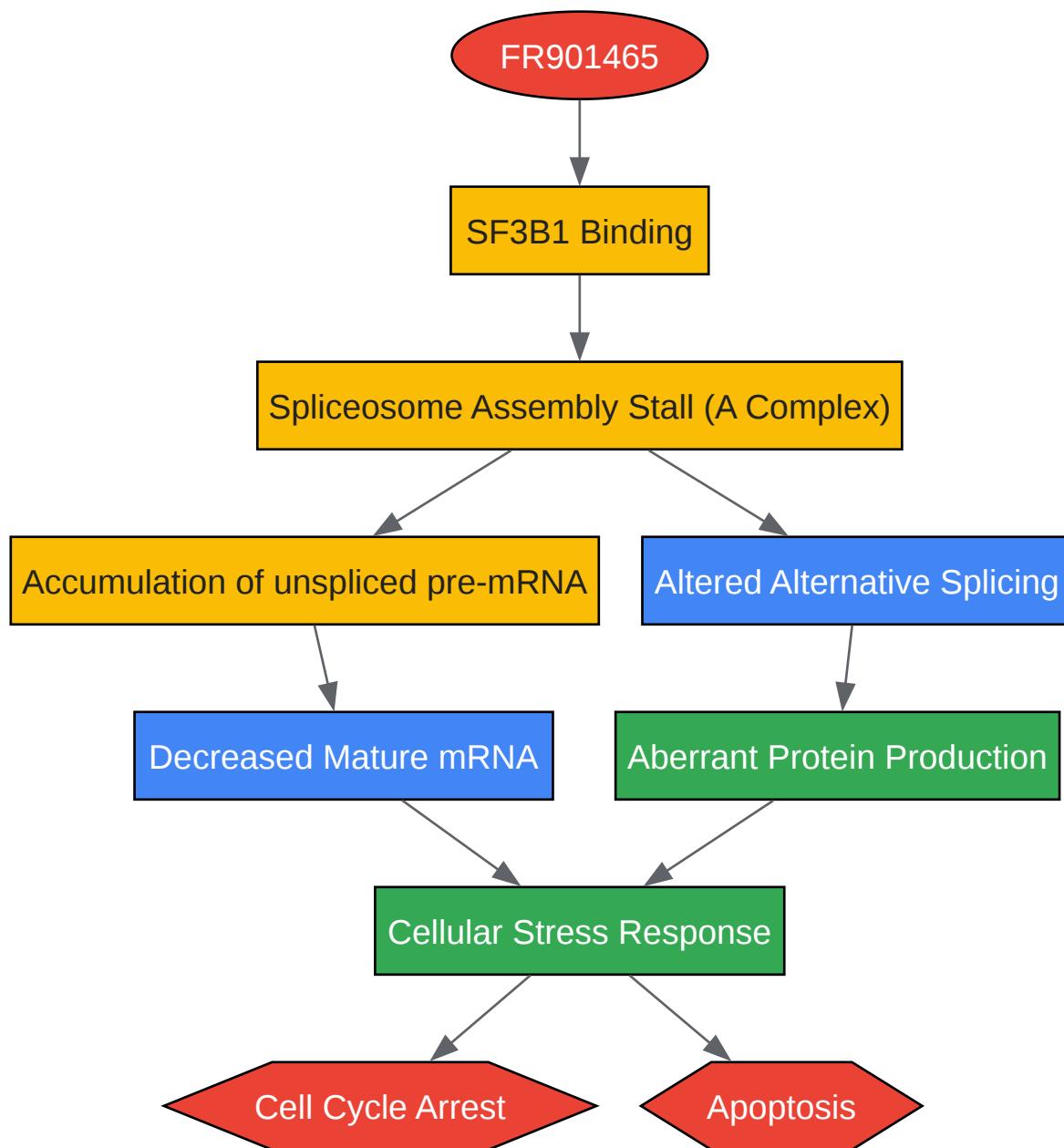

The inhibition of pre-mRNA splicing by **FR901465** triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

[Click to download full resolution via product page](#)

Caption: **FR901465** inhibits SF3B1, leading to splicing aberrations and downstream effects.

Experimental Workflow for In Vitro Splicing Assay

The following diagram illustrates the key steps in performing an in vitro splicing assay to assess the effect of **FR901465**.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **FR901465**'s effect on in vitro pre-mRNA splicing.

Logical Relationship of Spliceosome Inhibition

This diagram illustrates the logical sequence of events from **FR901465** binding to the spliceosome to the ultimate cellular outcomes.

[Click to download full resolution via product page](#)

Caption: Logical flow from **FR901465** binding to cellular consequences.

Conclusion and Future Directions

FR901465 and its analogs represent a powerful class of molecules for both basic research into the mechanisms of pre-mRNA splicing and for the development of novel anticancer therapeutics. Their potent and specific inhibition of SF3B1 provides a unique tool to dissect the intricate process of spliceosome assembly and function. The downstream consequences of this

inhibition, including the induction of cell cycle arrest and apoptosis, highlight the dependence of cancer cells on a properly functioning splicing machinery.

Future research in this area will likely focus on several key aspects:

- Elucidating the full spectrum of splicing events affected by **FR901465** to identify key vulnerabilities in cancer cells.
- Developing more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties for clinical applications.
- Investigating mechanisms of resistance to SF3B1 inhibitors to devise strategies to overcome them.
- Exploring combination therapies where **FR901465** or its derivatives can be used to sensitize cancer cells to other therapeutic agents.

The continued study of **FR901465** and related compounds holds great promise for advancing our understanding of fundamental cellular processes and for the development of new and effective cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pubs.acs.org](#) [pubs.acs.org]
- 7. [benchchem.com](#) [benchchem.com]
- 8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing - CSHL Scientific Digital Repository [repository.cshl.edu]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [FR901465: An In-depth Technical Guide on its Effects on pre-mRNA Splicing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674043#fr901465-effects-on-pre-mrna-splicing\]](https://www.benchchem.com/product/b1674043#fr901465-effects-on-pre-mrna-splicing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com